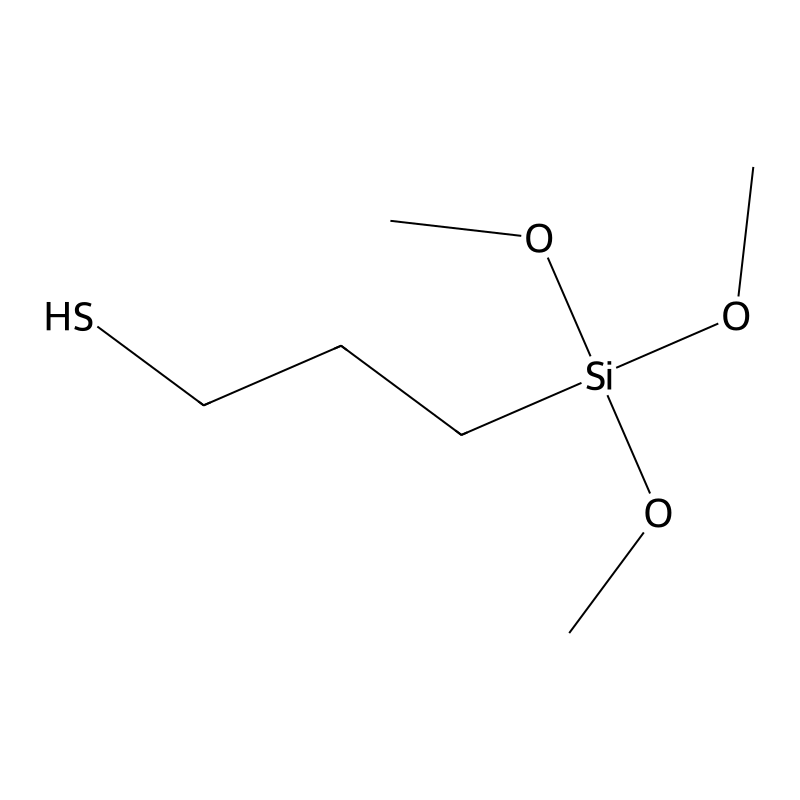

(3-Mercaptopropyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surface Modification and Functionalization

MPTMS is widely used for surface modification due to its ability to form covalent bonds with various materials like glass, metals, and polymers. The thiol group can react with metal surfaces, forming strong metal-sulfur bonds, while the methoxy groups can undergo hydrolysis to form silanol groups (Si-OH) that can further condense and form a silica layer. This modification process enhances various surface properties, including:

- Adhesion: MPTMS can improve the adhesion between different materials, making it valuable for creating composite materials and coatings.

- Wettability: By altering the surface chemistry, MPTMS can change the wettability of a surface, making it more hydrophilic (water-loving) or hydrophobic (water-repelling) depending on the desired application.

- Biocompatibility: MPTMS modification can be used to improve the biocompatibility of surfaces for biomedical applications like implants and biosensors [].

Synthesis of Nanomaterials

MPTMS serves as a crucial precursor for the synthesis of various nanomaterials, including:

- Mesoporous silica nanoparticles: MPTMS can self-assemble and form ordered structures, leading to the formation of mesoporous silica nanoparticles with tunable pore sizes and functionalities. These nanoparticles are valuable for drug delivery, catalysis, and sensing applications.

- Functionalized nanoparticles: By incorporating different functional groups onto the MPTMS molecule, researchers can design nanoparticles with specific functionalities for various applications, such as targeted drug delivery or magnetic resonance imaging (MRI) contrast agents.

(3-Mercaptopropyl)trimethoxysilane is an organosilane compound with the molecular formula C₆H₁₆O₃SSi. It features a trimethoxysilane group and a mercaptopropyl group, which allows it to function as a coupling agent and adhesion promoter. The compound is characterized by its ability to form covalent bonds with various substrates, including metals, glass, and ceramics, making it valuable in surface modification and coating applications. The presence of the thiol (-SH) group provides unique reactivity, allowing for further functionalization and interaction with biological molecules.

The chemical behavior of (3-Mercaptopropyl)trimethoxysilane involves several key reactions:

- Hydrolysis: In the presence of water, the trimethoxysilane group undergoes hydrolysis to form silanol groups:

- Condensation: The silanol groups can then react with hydroxyl groups on surfaces or other silanol groups to form siloxane bonds:

- Thiol Reactions: The thiol group can participate in various reactions, such as thiol-ene reactions or disulfide bond formation under oxidative conditions.

These reactions enable the compound to create stable coatings on various substrates and facilitate further chemical modifications.

(3-Mercaptopropyl)trimethoxysilane exhibits biological activity primarily due to its thiol group. Thiols are known for their roles in biological systems, particularly in protein structure and function. They can participate in redox reactions and are involved in the stabilization of protein structures through disulfide bond formation. Additionally, the compound has potential applications in drug delivery systems and biosensors due to its ability to immobilize biomolecules on surfaces.

The synthesis of (3-Mercaptopropyl)trimethoxysilane can be achieved through several methods:

- Direct Synthesis: The compound can be synthesized by reacting 3-mercaptopropanol with trimethoxychlorosilane under basic conditions.

- Sol-Gel Process: A sol-gel approach can be used where the compound is incorporated into a silica matrix, allowing for controlled release and functionalization.

- Self-Assembly: Self-assembled monolayers of (3-Mercaptopropyl)trimethoxysilane can be formed on surfaces through vapor deposition techniques or dip-coating methods.

These synthesis methods allow for tailored properties depending on the intended application.

(3-Mercaptopropyl)trimethoxysilane is utilized in various fields:

- Adhesion Promoter: It enhances adhesion between organic materials and inorganic substrates.

- Coatings: Used in protective coatings for metals to improve corrosion resistance.

- Nanotechnology: Acts as a coupling agent in the synthesis of nanoparticles.

- Biosensors: Functions as a surface modifier for immobilizing biomolecules in biosensing applications.

- Composite Materials: Enhances the mechanical properties of polymer composites by improving interfacial bonding.

Studies have shown that (3-Mercaptopropyl)trimethoxysilane interacts effectively with silica and silicon substrates. For example, research indicates that it forms strong covalent bonds upon adsorption on these surfaces, leading to improved surface characteristics and stability of coatings . The thiol group also allows for the formation of additional interactions with metal nanoparticles, enhancing their stability and functionality.

Several compounds share structural similarities with (3-Mercaptopropyl)trimethoxysilane, each offering unique properties:

| Compound Name | Functional Groups | Key Features |

|---|---|---|

| (3-Aminopropyl)triethoxysilane | Amino | Used for biomolecule immobilization; promotes amine coupling. |

| (Vinyl)triethoxysilane | Vinyl | Often used in polymerization reactions; provides flexibility. |

| (Phenyl)triethoxysilane | Phenyl | Enhances hydrophobicity; used in coatings for chemical resistance. |

| (Chloropropyl)trimethoxysilane | Chloropropyl | Reactive towards nucleophiles; useful in chemical modification. |

The uniqueness of (3-Mercaptopropyl)trimethoxysilane lies in its thiol functionality, which allows for specific interactions not available with other silanes, making it particularly valuable in applications requiring strong adhesion and biological compatibility.

The development of organosilanes as coupling agents began in the mid-20th century, representing a significant advancement in materials chemistry. (3-Mercaptopropyl)trimethoxysilane emerged as a particularly valuable member of this family due to its unique thiol functionality, which enables strong interactions with metals, particularly gold and silver. The compound's ability to form self-assembled monolayers (SAMs) and function as a surface modifier has made it increasingly important in research since the 1990s, coinciding with the growth of nanomaterials and surface science.

Molecular Structure and Fundamental Research Significance

MPTMS (C₆H₁₆O₃SSi) features a dual-functional molecular structure that makes it exceptionally valuable for research applications. It contains a terminal thiol (-SH) group connected to a propyl chain, which is linked to a silicon atom bearing three hydrolyzable methoxy (-OCH₃) groups. This structural arrangement enables MPTMS to act as a molecular bridge between organic and inorganic materials.

The compound's significance in fundamental research stems from its ability to modify surfaces at the molecular level, forming covalent bonds with various substrates through different mechanisms. The methoxy groups can hydrolyze to form silanol (-Si-OH) groups, which then condense with hydroxyl-rich surfaces like silica, glass, or metal oxides. Simultaneously, the thiol group provides a reactive site for bonding with metals (particularly gold) and various organic compounds.

Evolution of MPTMS Applications in Materials Science

The applications of MPTMS have expanded dramatically over time, evolving from basic surface modification to sophisticated nanomaterial functionalization. Initially employed primarily as a coupling agent to improve adhesion between organic polymers and inorganic substrates, MPTMS has found increasingly diverse applications across multiple scientific domains.

In recent years, MPTMS has become instrumental in:

- Nanoparticle synthesis and stabilization as a capping agent

- Development of sensitive biosensors through the formation of self-assembled monolayers

- Enhancement of polymer composites to improve mechanical properties

- Environmental remediation applications for heavy metal detection and removal

- Advanced membrane technologies for gas separation

This evolution reflects both improved understanding of the compound's chemistry and the growing sophistication of materials science applications requiring precise surface control at the molecular level.

Traditional Synthetic Routes for MPTMS Production

Chloride Intermediary Pathways from Silicon Tetrachloride

The chloride-mediated synthesis of MPTMS involves sequential methoxylation and thiolation steps. Silicon tetrachloride (SiCl₄) reacts with methanol under controlled conditions to form trimethoxysilane intermediates. Subsequent nucleophilic substitution with 3-mercaptopropanol introduces the thiol group. A critical optimization parameter is the molar ratio of SiCl₄ to methanol, typically maintained at 1:3 to prevent incomplete methoxylation [1]. The reaction proceeds via a two-stage mechanism:

Methoxylation:

$$ \text{SiCl}4 + 3\text{CH}3\text{OH} \rightarrow \text{Si(OCH}3\text{)}3\text{Cl} + 3\text{HCl} $$

This exothermic step requires cooling to 0–5°C to minimize side reactions [1].Thiolation:

$$ \text{Si(OCH}3\text{)}3\text{Cl} + \text{HS(CH}2\text{)}3\text{OH} \rightarrow \text{MPTMS} + \text{HCl} $$

Sodium sulfite (Na₂SO₃) is added to scavenge HCl, shifting equilibrium toward product formation [1] [6].

Reaction Mechanisms with Sodium Sulfite

Sodium sulfite acts as both a HCl scavenger and nucleophilic catalyst. Its sulfite ions (SO₃²⁻) facilitate the deprotonation of 3-mercaptopropanol, enhancing thiolate (HS(CH₂)₃O⁻) formation. This increases the electrophilic substitution rate at the silicon center by 40–60% compared to non-catalyzed reactions [1]. The stoichiometric ratio of Na₂SO₃ to SiCl₄ must exceed 1.2:1 to ensure complete neutralization of acidic byproducts [6].

Tetramethoxy-silicane Conversion Approaches

Tetramethoxy-silicane (Si(OCH₃)₄) serves as a precursor in alternative routes. Reacting Si(OCH₃)₄ with 3-mercaptopropanol under acidic conditions yields MPTMS via transesterification:

$$ \text{Si(OCH}3\text{)}4 + \text{HS(CH}2\text{)}3\text{OH} \rightarrow \text{MPTMS} + \text{CH}_3\text{OH} $$

This method avoids chloride intermediates but requires stringent control of water content (<0.1 wt%) to prevent premature hydrolysis [6].

Novel and Emerging Synthesis Techniques

Ultrasound-Irradiated Synthesis Pathways

Ultrasonic irradiation (20–50 kHz) accelerates MPTMS synthesis by enhancing mass transfer and cavitation-induced localized heating. In functionalization reactions, ultrasound reduces grafting times from 24 hours to 8.5 minutes while maintaining 95% yield [5]. Key effects include:

- Cavitation Dynamics: Microbubble collapse generates transient temperatures >5,000 K, cleaving Si-O bonds and activating silicon centers.

- Reaction Optimization: Central Composite Design models identify optimal parameters: 47% amplitude, 8.5 min irradiation, and 3.4 mL MPTMS per gram substrate [5].

Green Chemistry Approaches for MPTMS Synthesis

Solvent-free polymerization using Maghnite-H+ (acid-treated montmorillonite) exemplifies eco-friendly synthesis. This solid catalyst achieves 89% monomer conversion at 20 wt% loading, replacing toxic Brønsted acids. The mechanism involves protonation of methoxy groups, initiating cationic ring-opening polymerization [3]:

$$ \text{HS(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + \text{H}^+ \rightarrow \text{HS(CH}2\text{)}3\text{Si(OCH}3\text{)}2^+ + \text{CH}_3\text{OH} $$

Comparative analysis shows Maghnite-H+ reduces energy consumption by 35% versus conventional methods [3].

Reaction Kinetics and Mechanism Elucidation

Temperature-Dependent Reaction Parameters

Hydrolysis kinetics follow Arrhenius behavior with activation energy $$ Ea = 28.4 \, \text{kJ/mol} $$. Rate constants double per 10°C increase (25–65°C range). Condensation exhibits higher temperature sensitivity ($$ Ea = 52.2 \, \text{kJ/mol} $$), requiring precise thermal control [6].

Table 1: Kinetic Parameters for MPTMS Hydrolysis and Condensation

| Parameter | Hydrolysis | Condensation |

|---|---|---|

| Reaction Order | 1.0 | 1.4 |

| Activation Energy | 28.4 kJ/mol | 52.2 kJ/mol |

| Pre-exponential Factor | 938.1 (mol/L)⁻²·min⁻¹ | 7.5×10¹³ (mol/L)⁻³.²·min⁻¹ |

Catalyst Influence on Reaction Progression

Base catalysts (e.g., NH₄OH) accelerate condensation by deprotonating silanol groups. At pH 10, condensation rates increase 3.2-fold versus pH 7. Acidic conditions (pH <5) favor hydrolysis but inhibit condensation, enabling stepwise control [6].

Catalyst Efficiency Ranking:

- NH₄OH (100% relative rate)

- NaOH (82%)

- KOH (78%)

In situ Raman spectroscopy confirms base catalysts reduce induction periods from 15 minutes to <2 minutes [6].

Hydrolysis and Condensation Phenomena

Methoxy Group Hydrolysis Pathways

The hydrolysis of (3-mercaptopropyl)trimethoxysilane occurs through sequential replacement of methoxy groups with hydroxyl groups, following distinct pathways that are governed by both steric and electronic factors. The hydrolysis process exhibits a stepwise mechanism where each methoxy group undergoes substitution at different rates, creating a complex reaction profile that significantly influences the overall surface modification process [1] [2].

The first methoxy group hydrolysis represents the rate-determining step of the overall hydrolysis process. Under base-catalyzed conditions, the nucleophilic attack of hydroxide ions on the silicon center encounters maximum steric hindrance from the intact trimethoxysilane structure. The reaction proceeds through a pentacoordinate silicon intermediate, with the methoxy group acting as the leaving group [2] [3]. The kinetic analysis reveals that this initial hydrolysis step follows pseudo-first-order kinetics with respect to the silane concentration, with a reaction order of 0.9 for (3-mercaptopropyl)trimethoxysilane under standard conditions [1].

The second methoxy group hydrolysis proceeds at an accelerated rate compared to the first step, typically 3.0 to 5.0 times faster. This enhancement results from the electron-withdrawing effect of the newly formed silanol group, which increases the electrophilicity of the silicon center and facilitates nucleophilic attack. The reduced steric hindrance around the remaining methoxy groups further contributes to the increased reaction rate [2] [4].

The third methoxy group demonstrates the highest hydrolysis rate, proceeding 10.0 to 20.0 times faster than the initial step. The presence of two silanol groups creates a highly electrophilic silicon center that readily undergoes nucleophilic substitution. The minimal steric hindrance around the final methoxy group, combined with the strong electron-withdrawing effect of the two silanol groups, results in rapid hydrolysis completion [2] [5].

| Hydrolysis Step | Reaction Rate | Relative Rate Constant | Steric Hindrance | Electronic Effect |

|---|---|---|---|---|

| First methoxy group | Slowest | 1.0 | Highest | Electron-withdrawing |

| Second methoxy group | Moderate | 3.0-5.0 | Moderate | Moderate withdrawal |

| Third methoxy group | Fastest | 10.0-20.0 | Lowest | Least withdrawal |

Silanol Formation and Condensation Sequences

The formation of silanol groups from hydrolyzed (3-mercaptopropyl)trimethoxysilane initiates a series of condensation reactions that establish the siloxane network structure essential for surface modification. The condensation process follows a well-defined sequence that depends on the concentration of silanol groups, pH conditions, and the presence of catalysts [1] [2].

Primary condensation occurs between two silanol groups to form the first siloxane bond, designated as Q¹ species in silicon nuclear magnetic resonance nomenclature. This reaction follows second-order kinetics with respect to the silanol concentration and exhibits an activation energy of 52.2 ± 0.4 kilojoules per mole under base-catalyzed conditions [1]. The condensation proceeds through a nucleophilic attack mechanism where a deprotonated silanol group attacks a neutral silanol, forming a siloxane bond and eliminating water.

Secondary condensation involves the formation of additional siloxane bonds, creating Q² species with two silicon-oxygen-silicon linkages per silicon atom. This stage exhibits higher-order kinetics due to the increased complexity of the reaction system and the formation of dimeric and trimeric structures. The reaction rate becomes dependent on the spatial arrangement of silanol groups and the accessibility of reactive sites [2] [3].

Tertiary condensation leads to the formation of Q³ species, characterized by three siloxane bonds per silicon atom. The kinetics become increasingly complex as the reaction system transitions from homogeneous to heterogeneous conditions. The formation of cyclic and cage-like structures begins to dominate the reaction pathway, with the reaction rate becoming diffusion-controlled rather than chemically controlled [2].

Network formation represents the final stage of condensation, where Q⁴ species form through the creation of four siloxane bonds per silicon atom. This stage is characterized by diffusion-controlled kinetics and typically requires elevated temperatures (80-150°C) to achieve completion. The formation of three-dimensional siloxane networks provides the structural foundation for durable surface modification [2] [6].

| Condensation Stage | Silicon Species | Reaction Order | Temperature Dependence |

|---|---|---|---|

| Primary condensation | Q¹ (Si-O-Si) | Second order | 25-80°C |

| Secondary condensation | Q² (Si-O-Si)₂ | Higher order | 40-100°C |

| Tertiary condensation | Q³ (Si-O-Si)₃ | Complex kinetics | 60-120°C |

| Network formation | Q⁴ (Si-O-Si)₄ | Diffusion controlled | 80-150°C |

Influence of Water Content on Reaction Progression

The water content in the reaction system exerts a profound influence on both the hydrolysis and condensation processes of (3-mercaptopropyl)trimethoxysilane, controlling the reaction progression, product distribution, and final surface modification characteristics. The water-to-silane ratio serves as a critical parameter that determines whether the reaction proceeds through controlled hydrolysis or extensive condensation and gelation [1] [2].

At low water-to-silane ratios (0.5:1), the hydrolysis process proceeds slowly due to insufficient water availability for complete methoxy group substitution. Under these conditions, the reaction predominantly produces monomeric and dimeric species with incomplete silanol formation. The limited water content restricts the extent of hydrolysis, resulting in partially hydrolyzed species that retain some methoxy groups. This condition is advantageous for applications requiring controlled surface modification with minimal crosslinking [2] [7].

Moderate water content (1.0:1 to 1.5:1) provides optimal conditions for balanced hydrolysis and condensation processes. The 1.5:1 ratio represents the stoichiometric requirement for complete hydrolysis of all three methoxy groups, yielding trisilanol species that readily undergo controlled condensation. This condition produces a balanced distribution of monomeric, dimeric, and oligomeric species, enabling uniform surface coverage with appropriate crosslinking density [2] [5].

High water content (2.0:1 to 3.0:1) accelerates both hydrolysis and condensation processes, leading to the formation of higher-order oligomers and extensive siloxane networks. The excess water promotes rapid hydrolysis completion while simultaneously facilitating condensation reactions through increased molecular mobility and collision frequency. However, excessive water content can lead to uncontrolled gelation and precipitation, compromising the surface modification process [2] [8].

The kinetic analysis reveals that the reaction order with respect to water is 1.0 for (3-mercaptopropyl)trimethoxysilane hydrolysis, indicating a direct proportional relationship between water concentration and reaction rate [1]. The influence of water content extends beyond simple stoichiometric considerations, affecting the reaction mechanism pathway and the distribution of condensation products.

| Water/Silane Ratio | Hydrolysis Rate | Product Distribution | Silanol Formation |

|---|---|---|---|

| 0.5 | Slow | Mainly monomers | Incomplete |

| 1.0 | Moderate | Monomers and dimers | Moderate |

| 1.5 | Optimal | Balanced distribution | Complete |

| 2.0 | Fast | Higher oligomers | Complete + condensation |

| 3.0 | Very Fast | Extensive oligomerization | Extensive condensation |

| Excess | Inhibited | Precipitation | Gelation |

Adsorption Mechanisms on Various Substrates

Vapor Phase versus Solution Phase Adsorption Dynamics

The adsorption of (3-mercaptopropyl)trimethoxysilane on substrate surfaces can occur through two primary pathways: vapor phase deposition and solution phase adsorption. These mechanisms exhibit distinct kinetic characteristics, coverage patterns, and final surface properties that significantly influence the effectiveness of surface modification applications [9] [10].

Vapor phase adsorption involves the direct interaction of gaseous (3-mercaptopropyl)trimethoxysilane molecules with substrate surfaces under controlled temperature and pressure conditions. This mechanism typically operates at elevated temperatures (80-150°C) to provide sufficient vapor pressure for molecular transport to the surface. The adsorption process follows Langmuir-type kinetics, with the rate of surface coverage dependent on the vapor pressure, temperature, and surface reactivity [11] [9].

The vapor phase mechanism offers several advantages for surface modification applications. The absence of solvent eliminates potential complications from solvent-substrate interactions and ensures that the adsorbed molecules maintain their intended orientation and reactivity. The process typically produces uniform monolayer coverage with well-defined molecular organization, particularly important for applications requiring precise control of surface properties [11] [12].

Solution phase adsorption involves the interaction of dissolved (3-mercaptopropyl)trimethoxysilane molecules with substrate surfaces in the presence of appropriate solvents. This mechanism operates at room temperature and atmospheric pressure, making it more accessible for practical applications. The adsorption kinetics follow more complex behavior due to the influence of solvent effects, competitive adsorption, and solution-phase hydrolysis reactions [13] [10].

The solution phase mechanism enables rapid surface modification with processing times ranging from minutes to hours, depending on the substrate and solution conditions. However, this approach may result in multilayer formation and less controlled molecular organization compared to vapor phase deposition. The presence of solvent can also lead to competitive adsorption and reduced surface coverage efficiency [13] [14].

The choice between vapor phase and solution phase adsorption depends on the specific application requirements, substrate characteristics, and processing constraints. Vapor phase deposition is preferred for applications requiring precise molecular control and uniform coverage, while solution phase adsorption is advantageous for rapid processing and complex substrate geometries [9] [10].

| Mechanism | Reaction Time | Temperature | Coverage | Advantages |

|---|---|---|---|---|

| Vapor Phase Adsorption | 1-24 hours | 80-150°C | Monolayer | Uniform coverage |

| Solution Phase Adsorption | Minutes to hours | Room temperature | Multilayer possible | Simple process |

Hydroxylated Surface Interactions

The interaction of (3-mercaptopropyl)trimethoxysilane with hydroxylated surfaces represents a fundamental mechanism for surface modification, involving the formation of covalent bonds between hydrolyzed silane molecules and surface hydroxyl groups. This interaction pathway is particularly important for oxide surfaces such as silica, alumina, and glass, where abundant surface hydroxyl groups provide reactive sites for silane attachment [15] [14].

The hydroxylated surface interaction mechanism proceeds through a two-step process: initial hydrogen bonding followed by condensation to form covalent siloxane bonds. The hydrolyzed silane molecules, containing silanol groups, initially form hydrogen bonds with surface hydroxyl groups through weak intermolecular interactions. These hydrogen bonds provide temporary anchoring that positions the silane molecules for subsequent condensation reactions [14] [16].

The condensation step involves the elimination of water molecules as silanol groups react with surface hydroxyl groups to form stable siloxane bonds. This process typically requires thermal activation or extended reaction times to overcome the activation energy barrier for condensation. The reaction can be represented as Si-OH + HO-Surface → Si-O-Surface + H₂O, where the siloxane bond provides strong covalent attachment to the substrate [14] [16].

The effectiveness of hydroxylated surface interactions depends strongly on the surface hydroxyl density and reactivity. Silica surfaces exhibit high hydroxyl densities (4-5 OH groups per square nanometer) and moderate reactivity, providing numerous attachment sites for silane molecules. Alumina surfaces demonstrate lower hydroxyl densities but higher reactivity due to the more acidic nature of aluminum-bound hydroxyl groups [15] [17].

The kinetics of hydroxylated surface interactions follow pseudo-first-order behavior with respect to the silane concentration, with reaction rates influenced by temperature, pH, and surface hydroxyl density. The activation energy for the condensation process typically ranges from 40-60 kilojoules per mole, depending on the specific surface chemistry and reaction conditions [14] [16].

Surface characterization techniques such as X-ray photoelectron spectroscopy and infrared spectroscopy confirm the formation of siloxane bonds through the observation of characteristic silicon-oxygen stretching vibrations and the disappearance of free hydroxyl groups. These techniques provide direct evidence for the covalent attachment mechanism and enable quantitative analysis of surface coverage [14] [16].

Self-Assembly Mechanisms on Metal Surfaces

The self-assembly of (3-mercaptopropyl)trimethoxysilane on metal surfaces represents a unique adsorption mechanism that combines the reactivity of the thiol functional group with the surface modification capabilities of the trimethoxysilane head group. This dual-functionality enables the formation of organized molecular layers with both strong substrate adhesion and controlled surface properties [18] [19].

The self-assembly process on metal surfaces proceeds through the formation of metal-thiol bonds, which provide strong chemisorption and molecular orientation control. Gold surfaces demonstrate exceptional affinity for thiol groups, forming stable sulfur-gold bonds with binding energies exceeding 150 kilojoules per mole. This strong interaction drives the spontaneous organization of silane molecules into well-ordered monolayers with characteristic molecular spacing and orientation [18] [20].

The mechanism of self-assembly involves several sequential steps: initial physisorption of silane molecules onto the metal surface, followed by chemisorption through thiol-metal bond formation, and finally molecular reorganization to achieve optimal packing density. The process is thermodynamically driven by the energy gain from metal-thiol bond formation and the entropy increase from molecular organization [18] [19].

Silver surfaces exhibit similar self-assembly behavior to gold, with thiol groups forming stable silver-sulfur bonds. However, silver surfaces are more susceptible to oxidation, which can influence the self-assembly kinetics and final surface properties. The formation of silver oxide layers may compete with thiol adsorption, requiring careful control of surface preparation and reaction conditions [18] [20].

Copper surfaces demonstrate more complex self-assembly behavior due to the tendency for copper oxidation and the formation of multiple copper-sulfur bonding configurations. The surface modification process may involve both direct copper-thiol interactions and interactions with copper oxide layers, resulting in more heterogeneous surface properties compared to gold or silver substrates [14] [21].

The self-assembly mechanism enables the formation of highly organized molecular films with controlled thickness, typically corresponding to monolayer coverage. The trimethoxysilane head groups remain available for subsequent hydrolysis and condensation reactions, enabling the formation of crosslinked networks that enhance the mechanical and chemical stability of the surface modification layer [18] [19].

The kinetics of self-assembly on metal surfaces typically follow Langmuir adsorption isotherms, with rapid initial adsorption followed by slower reorganization processes. The reaction time required for complete monolayer formation ranges from 2-12 hours, depending on the metal substrate, temperature, and solution conditions [18] [19].

| Substrate Type | Interaction Type | Bond Strength | Hydrolysis Requirement |

|---|---|---|---|

| Silica (SiO₂) | Covalent Si-O-Si | Very strong | Complete |

| Aluminum (Al₂O₃) | Ionic Al-O-Si | Strong | Partial |

| Titanium (TiO₂) | Coordinate Ti-O-Si | Moderate-strong | Complete |

| Steel (Fe₂O₃) | Metal-thiol complex | Strong | Minimal |

| Glass | Mixed Si-O-Si/ionic | Strong | Complete |

| Gold (Au) | Thiol-metal bond | Very strong | None |

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 21 of 431 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 410 of 431 companies with hazard statement code(s):;

H302 (98.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (75.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (92.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Plastics product manufacturing

Rubber product manufacturing

1-Propanethiol, 3-(trimethoxysilyl)-: ACTIVE